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Compound of Interest

Compound Name:
3,3-Difluoro-1-hydroxy-

cyclobutanecarboxylic acid

CAS No.: 2297599-09-6

Cat. No.: B3000036

Get Quote

Executive Summary
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS 2297599-09-6) represents a

critical scaffold in modern medicinal chemistry. As a bioisostere, the gem-difluoro motif

modulates lipophilicity (

) and metabolic stability, while the 1-hydroxy-acid functionality offers a unique vector for
hydrogen bonding and fragment-based drug design (FBDD).

This guide synthesizes the spectroscopic signature of this compound, distinguishing it from its

non-hydroxylated analog (CAS 107496-54-8). By analyzing the nuclear magnetic resonance

(NMR) and mass spectrometric (MS) data, researchers can validate the structural integrity of

this building block during synthesis and quality control.

Chemical Profile & Physical Properties[1][2][3][4][5]
[6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3000036#bc-rfq
https://www.benchchem.com/product/b3000036/docs?utm_src=pdf-body#comprehensive-spectroscopic-guide-3-3-difluoro-1-hydroxy-cyclobutanecarboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3000036?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

IUPAC Name
3,3-Difluoro-1-hydroxycyclobutane-1-carboxylic

acid

CAS Number 2297599-09-6

Molecular Formula

Molecular Weight 152.10 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Moderate in Water

pKa (Predicted) ~3.5 (Carboxylic acid), ~13.0 (Tertiary alcohol)

Spectroscopic Characterization
The following sections detail the expected spectroscopic data derived from high-fidelity analogs

and first-principles structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: Sample Preparation
To ensure reproducibility and resolution of the hydroxyl proton:

Solvent: Use DMSO-d6 (99.9% D) rather than

. DMSO minimizes exchange of the labile -OH and -COOH protons, allowing them to be
observed as distinct broad singlets.

Concentration: Prepare a 10-15 mg/mL solution.

Reference: Calibrate to residual DMSO-d5 quintet at 2.50 ppm (

) and 39.5 ppm (

).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3000036?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A.

NMR Analysis (400 MHz, DMSO-d6)
Unlike the non-hydroxy analog, the target compound lacks a proton at the C1 position. This

simplifies the splitting pattern of the methylene protons at C2 and C4.

Shift (

, ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

12.50 - 13.00 Broad Singlet 1H -COOH

Deshielded

acidic proton;

chemical shift is

concentration-

dependent.

6.00 - 6.50 Broad Singlet 1H -C(1)-OH

Tertiary alcohol.

Visible in DMSO;

disappears with

shake.

2.80 - 3.10
Multiplet (or AB

system)
4H

-C(2)H

/ -C(4)H

The C2/C4

protons are

geminal to the

quaternary C1

and vicinal to the

group. The

coupling typically

broadens these

signals into a

complex

multiplet.

B.
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NMR Analysis (100 MHz, DMSO-d6)
The carbon skeleton is confirmed by the characteristic splitting arising from

coupling.

Shift (

, ppm)
Multiplicity

Coupling (

, Hz)
Assignment

Mechanistic
Insight

174.0 - 176.0
Singlet (or weak

triplet)
- C=O Carbonyl carbon.

116.0 - 120.0
Triplet (

)

C-3 (

)

The gem-difluoro

carbon shows a

large coupling

constant,

characteristic of

C-F bonds.

73.0 - 76.0
Triplet (

)
C-1 (C-OH)

Quaternary

carbon

deshielded by

oxygen. Shows

through-space or

3-bond coupling

to fluorine.

42.0 - 45.0
Triplet (

)
C-2 / C-4

Methylene

carbons. The

triplet splitting

confirms

proximity to the

group.

C.

NMR Analysis (376 MHz, DMSO-d6)
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Fluorine NMR is the most sensitive probe for purity.

Chemical Shift:

-80.0 to -100.0 ppm.

Pattern: Often appears as a singlet or a tightly coupled AB system if the ring puckering

renders the fluorines diastereotopic (non-equivalent environments due to the fixed -OH/-

COOH stereochemistry).

Impurity Check: Look for signals at -110 to -120 ppm, which may indicate monofluoro

impurities or ring-opened byproducts.

Mass Spectrometry (MS)[7]
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

).

Primary Ion:

151.0

(Deprotonated molecular ion).

Fragmentation:

107

: Loss of carboxylic acid group (decarboxylation).

87

: Subsequent loss of hydrogen fluoride.

Structural Logic & Elucidation
The following diagram illustrates the logical flow for confirming the structure based on the

spectroscopic data provided above.
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Unknown Sample
(Suspected C5H6F2O3)

1H NMR (DMSO-d6) 13C NMR (Decoupled) 19F NMR

Is H-1 signal (~3.0 ppm) present? C1 Shift > 70 ppm? Gem-Difluoro Coupling?

Yes: Non-hydroxy Analog
(Impurity)

Signal Observed

No: Quaternary C1 Confirmed

Signal Absent

Structure Validated:
3,3-Difluoro-1-hydroxy-

cyclobutanecarboxylic acid

C-OH Confirmed
(Deshielding)

Yes

CH-COOH
(Wrong Structure)

No (<50 ppm)

CF2 Motif Confirmed
(J ~ 275 Hz in 13C)

Observed

Click to download full resolution via product page

Caption: Decision tree for structural validation using NMR data, highlighting the critical

discrimination between the hydroxy-target and its protonated precursor.

Synthesis & Impurity Profile
Understanding the synthesis aids in identifying spectral impurities.

Common Synthetic Route: The compound is typically prepared via the Reformatsky reaction or

similar addition of a difluoro-intermediate to a cyclobutanone derivative, or via hydroxylation of

the non-hydroxy precursor.

Key Impurities to Monitor:
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Non-hydroxy precursor (CAS 107496-54-8):

Detection: Look for a multiplet at

3.0 ppm in

NMR.

Ring-opened byproducts:

Detection: Loss of the characteristic cyclobutane ring strain usually shifts methylene

protons upfield (

ppm) and alters the

coupling pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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